molecular formula C12H13F2NO2 B15114819 N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide

Cat. No.: B15114819
M. Wt: 241.23 g/mol
InChI Key: QBDYIIJDSPEOST-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxolane ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is typically isolated through filtration, washing, and drying steps, ensuring compliance with regulatory standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the oxolane ring provides structural stability. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide: Similar structure with a thiophene ring instead of an oxolane ring.

    N-[(2,6-difluorophenyl)methyl]piperidine-2-carboxamide: Contains a piperidine ring, offering different pharmacological properties.

    N-[(2,6-difluorophenyl)methyl]pyrrolidine-2-carboxamide: Features a pyrrolidine ring, which may affect its biological activity.

Uniqueness

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific physicochemical properties such as solubility and stability. The difluorophenyl group enhances its binding affinity and selectivity towards biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide

InChI

InChI=1S/C12H13F2NO2/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1,3-4,11H,2,5-7H2,(H,15,16)

InChI Key

QBDYIIJDSPEOST-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCC2=C(C=CC=C2F)F

Origin of Product

United States

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